Product packaging for Desmethylthiamine(Cat. No.:CAS No. 7771-57-5)

Desmethylthiamine

Cat. No.: B12289872
CAS No.: 7771-57-5
M. Wt: 251.33 g/mol
InChI Key: PWMQZXCKDPDSPD-UHFFFAOYSA-N
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Description

Desmethylthiamine, also known as Thiamine Impurity B or 2'-Nor Thiamine, is a high-purity chemical reference standard with the CAS number 7770-93-6 . Its molecular formula is C11H15N4OS+, and it is offered as a hydrochloride salt with the formula C11H16Cl2N4OS and a molecular weight of 323.24 g/mol . This compound is officially recognized as a specified impurity of Thiamine Hydrochloride (Vitamin B1) according to pharmacopoeial standards such as the British Pharmacopoeia (BP) and European Pharmacopoeia (Ph. Eur.) . As a key impurity, its primary research application is in pharmaceutical analysis and quality control, where it is used as a critical standard for chromatographic methods to monitor the purity and stability of Thiamine Hydrochloride in active pharmaceutical ingredients (APIs) and finished formulations . This compound is a structural analog of thiamine, differing by the absence of a methyl group on the pyrimidine ring . This modification makes it a valuable tool in metabolic research for studying the structure-activity relationships of thiamine and its related compounds . The product is provided as an off-white to white solid . For optimal stability, it should be stored refrigerated at 2-8°C under an inert atmosphere . This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of human or animal diseases. It must not be administered to humans or used in clinical diagnostics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N4OS+ B12289872 Desmethylthiamine CAS No. 7771-57-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7771-57-5

Molecular Formula

C11H15N4OS+

Molecular Weight

251.33 g/mol

IUPAC Name

2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol

InChI

InChI=1S/C11H15N4OS/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14)/q+1

InChI Key

PWMQZXCKDPDSPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO

Origin of Product

United States

Biosynthetic and Metabolic Pathways of Desmethylthiamine

Desmethylthiamine's Role in Thiamine (B1217682) Biosynthesis Pathways

The de novo synthesis of thiamine is a complex process involving two separate branches that converge to form the final molecule. One branch leads to the formation of the pyrimidine (B1678525) moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is closely related to this compound, while the other produces the thiazole (B1198619) moiety, 4-methyl-5-(β-hydroxyethyl)thiazole (HET).

Investigation of Pyrimidine Moiety Precursors and Associated Enzyme Activities

The biosynthesis of the pyrimidine portion of thiamine, a key component of this compound, is a remarkable feat of enzymatic chemistry. In many bacteria, the process begins with an intermediate from the purine (B94841) biosynthesis pathway, 5-aminoimidazole ribotide (AIR). nih.govnih.gov A single enzyme, hydroxymethyl pyrimidine synthase (ThiC), catalyzes a complex rearrangement of AIR to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P). nih.gov This HMP-P is then further phosphorylated by hydroxymethyl pyrimidine (phosphate) kinase (ThiD) to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), the activated form ready for condensation with the thiazole moiety. nih.gov

Studies in Salmonella typhimurium have shown that the biosynthesis of the pyrimidine moiety is dependent on the presence of both methionine and glycine (B1666218). nih.gov While methionine does not appear to be directly incorporated into the pyrimidine ring, both carbon atoms of glycine are integrated with little to no dilution of specific radioactivity. nih.gov

EnzymeGeneSubstrateProductOrganism Group
Hydroxymethyl pyrimidine synthasethiC5-Aminoimidazole ribotide (AIR)4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P)Bacteria, Plants, Archaea
Hydroxymethyl pyrimidine (phosphate) kinasethiDHMP-P4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP)Bacteria

Exploration of Thiazole Moiety Precursors and Catalytic Mechanisms

The formation of the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P), follows a distinct pathway. In prokaryotes such as E. coli, the synthesis of the thiazole ring is a multi-step process. nih.gov It begins with the condensation of glyceraldehyde 3-phosphate and pyruvate (B1213749) by 1-deoxy-D-xylulose 5-phosphate synthase (Dxs) to produce 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govresearchgate.net The sulfur atom for the thiazole ring is derived from cysteine. wikipedia.org In some anaerobic bacteria, the CN group of the thiazole is derived from dehydroglycine. wikipedia.org

The assembly of the thiazole ring involves several other proteins, including ThiS, ThiF, ThiG, and ThiI. ThiS acts as a sulfur carrier protein, which is adenylylated by ThiF. nih.gov ThiI, in conjunction with IscS, facilitates the transfer of sulfur to ThiS. nih.gov Finally, the thiazole synthase, ThiG, catalyzes the condensation of DXP, the thiocarboxylated C-terminus of ThiS, and dehydroglycine to form the thiazole ring. researchgate.net

PrecursorSource/EnzymeRole in Thiazole Moiety Synthesis
Glyceraldehyde 3-phosphate & Pyruvate1-deoxy-D-xylulose 5-phosphate synthase (Dxs)Form 1-deoxy-D-xylulose 5-phosphate (DXP)
CysteineProvides the sulfur atom for the thiazole ring
DehydroglycineProvides the CN group in some anaerobic bacteria

Enzymatic Condensation Steps Leading to Thiamine Monophosphate and its Relationship to this compound

The convergence of the two biosynthetic branches occurs when the activated pyrimidine moiety (HMP-PP) and the thiazole moiety (HET-P) are condensed to form thiamine monophosphate (ThMP). nih.gov This crucial step is catalyzed by the enzyme thiamine phosphate synthase, encoded by the thiE gene in many bacteria. nih.govnih.gov The reaction involves the coupling of the two heterocyclic rings with the release of inorganic pyrophosphate. nih.gov

ThMP is then typically phosphorylated to the biologically active form, thiamine pyrophosphate (ThDP), by the enzyme thiamin phosphate kinase (ThiL). nih.govnih.gov this compound's direct precursor, HMP-PP, is thus essential for the formation of the complete thiamine molecule.

This compound in Organismal Thiamine Homeostasis

The regulation of thiamine levels is critical for all organisms, and the biosynthetic pathways involving this compound's precursors are tightly controlled.

Research into this compound in Plant Thiamine Pathways

In plants, the biosynthesis of thiamine also proceeds through separate pyrimidine and thiazole pathways, with the final condensation occurring in the chloroplasts. nih.govresearchgate.net The plant pathway for thiamine synthesis is considered an evolutionary hybrid, utilizing enzymes related to both fungal and eubacterial systems. researchgate.net The synthesis of the pyrimidine moiety in plants is carried out by the enzyme THIC, which is homologous to the bacterial ThiC. researchgate.net The thiazole precursor is synthesized by THI1. researchgate.net The condensation of the two moieties to form ThMP is catalyzed by the TH1 enzyme in the plastids. researchgate.net

Studies have shown that the expression of thiamine biosynthetic genes, including THIC, is often upregulated in response to various abiotic and biotic stresses, suggesting an important role for thiamine in plant defense and adaptation. nih.govresearchgate.net Metabolic engineering strategies in Arabidopsis thaliana that involve the overexpression of genes like THIC and THI1 have demonstrated the potential to increase thiamine levels in plants. nih.gov

Plant EnzymeHomologous Bacterial GeneLocationFunction
THICthiCPlastidSynthesizes the pyrimidine moiety (HMP-P)
THI1PlastidSynthesizes the thiazole moiety (HET-P)
TH1PlastidCondenses HMP-PP and HET-P to form ThMP

Studies on this compound in Microbial Thiamine Biogenesis

Microorganisms exhibit diverse strategies for thiamine acquisition, including de novo synthesis and scavenging of thiamine or its precursors from the environment. researchgate.net The biosynthetic pathway in bacteria like E. coli and Bacillus subtilis is well-characterized and serves as a model for understanding microbial thiamine biogenesis. nih.govresearchgate.net The regulation of this pathway is often controlled by riboswitches, which are metabolite-sensing non-coding RNA elements that can directly bind to thiamine pyrophosphate (ThDP) and modulate the expression of thiamine biosynthetic and transport genes. nih.gov

The essentiality of the thiamine biosynthetic pathway in many pathogenic bacteria has made its enzymes, such as ThiC and ThiE, attractive targets for the development of novel antimicrobial agents. nih.govnih.gov For instance, analogs of the pyrimidine moiety have been shown to inhibit bacterial growth by being converted into inactive forms that block the action of thiamine phosphate synthase. nih.gov

Catabolic and Degradative Fates of this compound

This compound, also known as 2'-Nor-thiamine, is not a recognized intermediate in the primary biosynthetic or metabolic pathways of thiamine. Instead, its presence is attributed to the degradation of thiamine, either through enzymatic processes or as a result of chemical decomposition. It is most prominently identified as a known impurity in thiamine preparations.

Enzymatic Routes of this compound Degradation

While specific enzymes that directly demethylate thiamine to form this compound are not well-documented in primary metabolic pathways, the broader enzymatic degradation of thiamine can lead to various breakdown products. The most well-characterized enzymatic degradation of thiamine involves the action of thiaminases. These enzymes, found in certain plants, raw fish, and microorganisms, cleave the thiamine molecule at the methylene (B1212753) bridge connecting the pyrimidine and thiazole rings. This cleavage results in separate pyrimidine and thiazole moieties, a process that deactivates the vitamin.

Although this primary enzymatic action does not directly yield this compound, the subsequent metabolism of thiamine fragments or alterations to the thiamine molecule by other non-specific enzymes in various organisms could potentially lead to its formation. However, the direct enzymatic pathway for the demethylation of the pyrimidine ring of thiamine to produce this compound is not a focus of current scientific literature, which largely points to its origin as a chemical degradation product.

Characterization of this compound as a Thiamine Degradation Product or Impurity

This compound is well-established as a degradation product and a significant impurity in pharmaceutical-grade thiamine hydrochloride. Its formation is often a consequence of the manufacturing process or instability of thiamine under certain conditions, such as exposure to heat, light, or changes in pH. Thiamine is known to be unstable in alkaline solutions.

Regulatory bodies and pharmacopeias, such as the European Pharmacopoeia (EP), list this compound as "Thiamine EP Impurity B". scilit.com Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are employed to detect and quantify the presence of this compound and other related impurities in thiamine drug substances and products to ensure their quality and safety. scilit.com Research on the impurity profiling of thiamine hydrochloride injections has identified various degradation products, with this compound being a notable example.

The table below summarizes the key information regarding this compound as a recognized thiamine impurity.

Impurity NameSystematic NameCommon SynonymsPharmacopeial Designation
This compound3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium2'-Nor Thiamine, 2'-DemethylthiamineThiamine EP Impurity B

Further details on the chemical identity of this compound are provided in the following table.

Chemical FormulaMolecular Weight (as Chloride Hydrochloride)CAS Number (Chloride Hydrochloride)
C₁₁H₁₆Cl₂N₄OS323.2449614-72-4

The presence of this compound in thiamine preparations is carefully monitored as part of quality control procedures in the pharmaceutical industry.

Regulatory Mechanisms of Desmethylthiamine Metabolic Flux

Roles of Metabolic Intermediates in Pathway Regulation:No specific roles of desmethylthiamine's metabolic intermediates in pathway regulation were identified.

Furthermore, the searches did not yield any data tables that could be used to illustrate detailed research findings on the specific regulatory mechanisms of this compound.

Given the strict instruction to focus solely on the chemical compound "this compound" and to adhere strictly to the provided outline, it is not possible to generate the requested article with the required depth and scientific accuracy for the specified sections due to the absence of relevant information. The available literature focuses on thiamine (B1217682) metabolism in general and this compound's role as an impurity.

Advanced Analytical Methodologies for Desmethylthiamine Research

Comprehensive Sample Preparation Strategies for Biological Matrices (Non-Human Origin)

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate Desmethylthiamine from interfering matrix components such as proteins, lipids, and salts. mdpi.com The choice of technique depends on the nature of the biological matrix (e.g., plasma, tissue homogenates) and the specific requirements of the subsequent analytical method.

Liquid-Liquid Extraction (LLE) is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. elementlabsolutions.com The optimization of LLE protocols is crucial for maximizing the recovery of this compound. Key parameters for optimization include the choice of organic solvent, the pH of the aqueous sample, and the use of salting-out effects.

Solvent Selection: The choice of an appropriate organic solvent is paramount. The solvent should provide high solubility for this compound while being immiscible with the aqueous sample matrix.

pH Adjustment: The extraction efficiency is highly dependent on the pH of the sample solution. elementlabsolutions.com Adjusting the pH can convert the ionized form of an analyte into its more non-polar, neutral form, thereby increasing its partitioning into the organic solvent. elementlabsolutions.com

Salting-Out Effect: For hydrophilic analytes, the addition of a high concentration of a simple salt (e.g., sodium sulfate (B86663), sodium chloride) to the aqueous phase can decrease the analyte's solubility in the aqueous layer and drive it into the organic phase, thus improving extraction recovery. elementlabsolutions.com

A miniaturized version of LLE, known as dispersive liquid-liquid microextraction (DLLME), has been developed for the pre-concentration of thiamine (B1217682) and could be adapted for this compound. nih.govresearchgate.net This method involves injecting a mixture of an extraction solvent and a disperser solvent (e.g., acetonitrile) into the aqueous sample, creating a cloudy solution of fine droplets that provides a large surface area for rapid analyte transfer. nih.govnih.gov

Table 1: Comparison of Parameters for Liquid-Liquid Extraction Optimization

Parameter Description Optimization Goal for this compound
Extraction Solvent An immiscible organic solvent used to extract the analyte from the aqueous sample. Select a solvent (e.g., tetrachloroethane, chloroform) that maximizes the partition coefficient for this compound. nih.govresearchgate.net
Disperser Solvent A water-miscible solvent (used in DLLME) that helps disperse the extraction solvent as fine droplets in the sample. Use a solvent like acetonitrile or ethanol that is miscible with both the aqueous and organic phases to facilitate the formation of a stable cloudy solution. nih.govnih.gov
Sample pH The pH of the aqueous biological sample. Adjust pH to ensure this compound is in its neutral, non-ionized state to enhance its affinity for the organic solvent. elementlabsolutions.com

| Salt Addition | The addition of neutral salts to the aqueous phase. | Increase the ionic strength of the aqueous solution to reduce the solubility of this compound and promote its transfer to the organic phase ("salting-out"). elementlabsolutions.com |

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that has become more efficient than LLE for sample cleanup, concentration, and extraction. sigmaaldrich.com The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent.

A typical SPE protocol involves a sequence of steps:

Conditioning: The sorbent is wetted with a solvent like methanol (B129727) to activate the bonded functional groups for consistent interaction.

Equilibration: The sorbent is treated with a solution similar in composition to the sample matrix to maximize analyte retention.

Sample Loading: The pre-treated biological sample is passed through the SPE cartridge, where this compound is adsorbed onto the sorbent.

Washing: The cartridge is washed with a specific solvent to selectively remove co-adsorbed matrix interferences without eluting the analyte of interest.

Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the purified this compound for analysis.

Reversed-phase, normal-phase, and ion-exchange sorbents can be utilized, with the choice depending on the physicochemical properties of this compound and the matrix components. sigmaaldrich.com For instance, polymeric reversed-phase sorbents are effective in yielding purer sample extracts from plasma. nih.gov

Table 2: Generalized Solid-Phase Extraction Protocol for this compound

Step Purpose Typical Reagents
1. Conditioning To activate the sorbent material. 1-2 column volumes of Methanol or Acetonitrile.
2. Equilibration To prepare the sorbent for sample loading. 1-2 column volumes of an aqueous buffer (e.g., ammonium acetate).
3. Sample Loading To adsorb the analyte onto the sorbent. Pre-treated biological sample (e.g., diluted plasma).
4. Washing To remove weakly bound interferences. 5-20% Methanol in water or a specific buffer.

| 5. Elution | To recover the purified analyte. | Methanol or Acetonitrile, potentially with a pH modifier (e.g., formic acid). sigmaaldrich.com |

For biological matrices with high protein content, such as plasma or serum, protein precipitation is a straightforward and rapid method for initial cleanup. phenomenex.com This technique involves adding a precipitating agent to the sample to denature and precipitate the proteins, which can then be removed by centrifugation. nih.gov The supernatant, containing the analyte of interest, is then collected for further analysis.

Common protein precipitation methods include:

Organic Solvent Precipitation: The addition of organic solvents like acetonitrile, methanol, or ethanol disrupts the hydration of proteins, leading to their aggregation and precipitation. phenomenex.comabcam.combioquochem.com This is one of the most common techniques used in sample preparation.

Acid Precipitation: Using acids such as trichloroacetic acid (TCA) reduces the pH of the solution to the protein's isoelectric point, neutralizing its charge and causing it to precipitate. phenomenex.combioquochem.com However, this method can be harsh and may cause some protein degradation.

Salting Out: High concentrations of salts, such as ammonium sulfate, reduce the water available for protein hydration, leading to precipitation. phenomenex.comabcam.com This method is generally milder and can preserve the biological function of proteins. phenomenex.com

Table 3: Comparison of Common Protein Precipitation Techniques

Method Precipitating Agent Mechanism Advantages Disadvantages
Organic Solvent Acetonitrile, Methanol, Ethanol Reduces the dielectric constant of the solution, disrupting protein hydration. phenomenex.combioquochem.com Simple, effective, and compatible with subsequent reversed-phase chromatography. May not precipitate all proteins; analyte may co-precipitate.
Acid Precipitation Trichloroacetic Acid (TCA) Lowers the pH to the protein's isoelectric point, minimizing solubility. phenomenex.combioquochem.com Highly efficient for protein removal. bioquochem.com Harsh conditions can denature the protein irreversibly and may affect the analyte; residual acid must be removed.

| Salting Out | Ammonium Sulfate, Zinc Sulfate | High salt concentrations compete for water molecules, reducing protein solubility. phenomenex.combioquochem.com | Mild conditions, often preserving protein structure and function. phenomenex.com | High salt content in the supernatant may interfere with subsequent analysis and require removal. |

Chromatographic Separation Techniques for this compound and Analogues

Chromatography is the cornerstone of analytical separation, allowing for the isolation of this compound from its structurally similar analogues and endogenous matrix components prior to detection.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of thiamine and its metabolites. nih.govste-mart.com Reversed-Phase HPLC (RP-HPLC) is the most common mode used for these compounds. nih.govresearchgate.net

Method development for this compound involves the optimization of several key parameters:

Stationary Phase: C18 (octadecyl silane) columns are frequently employed due to their hydrophobicity, which provides good retention for moderately polar compounds like thiamine derivatives. nih.govresearchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403), acetate) and an organic modifier (e.g., acetonitrile, methanol). nih.govresearchgate.net The composition can be delivered in an isocratic (constant) or gradient (varied) elution mode to achieve the desired separation. researchgate.netscispace.com

Ion-Pairing Reagents: To improve the retention and peak shape of ionic compounds on reversed-phase columns, an ion-pairing reagent such as sodium-1-hexanesulfonate can be added to the mobile phase. nih.gov

Detection: A UV-Vis detector is commonly used, with the detection wavelength set to the absorbance maximum of the analyte, typically around 248 nm for thiamine compounds. researchgate.net For increased sensitivity and selectivity, a fluorescence detector can be used after pre-column or post-column derivatization of thiamine compounds to fluorescent thiochrome (B1210408) derivatives. scispace.com

Table 4: Representative HPLC Parameters for Thiamine Analogue Separation

Parameter Condition 1 Condition 2
Column Octadecyl Silane (C18), 250 mm x 4.6 mm Waters Xterra® MS C18, 150mm × 4.6mm, 5 μm nih.gov
Mobile Phase A: Phosphate buffer with ion-pair reagentB: Acetonitrile/Methanol researchgate.net 8.0 mM sodium-1-hexanesulfonate buffer:Methanol (80:20), pH 3.0 nih.gov
Elution Mode Gradient researchgate.net Isocratic nih.gov
Flow Rate 1.2 mL/min researchgate.net 1.0 mL/min nih.gov
Column Temp. Ambient 30°C nih.gov

| Detection | UV at 248 nm researchgate.net | UV at 245 nm nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. nih.gov This technology provides substantial improvements in resolution, speed, and sensitivity, making it highly suitable for complex analyses. nih.gov The main advantages include significantly shorter analysis times and reduced solvent consumption. nih.govrsc.org

For the analysis of this compound, a UPLC method would typically employ:

Stationary Phase: A sub-2 µm particle column, such as an Acquity UPLC C18 (e.g., 100 mm x 2.1 mm, 1.7 µm), which can withstand the high backpressures generated. nih.govrsc.org

Mobile Phase: Similar to HPLC, a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297), formic acid) and an organic solvent (acetonitrile or methanol) is used, often in a gradient elution to resolve complex mixtures rapidly. nih.govrsc.org

System Configuration: UPLC systems are designed with minimized dead volumes and high-pressure pumps (up to 15,000 psi) to maintain separation efficiency with the smaller particle columns. nih.gov

The application of UPLC can significantly decrease the run time for separating this compound from its parent compound and other analogues compared to traditional HPLC methods, while providing superior peak resolution. rsc.org

Table 5: Comparison of Typical HPLC and UPLC System Parameters

Parameter Conventional HPLC UPLC / UHPLC
Particle Size 3 - 5 µm < 2 µm nih.govrsc.org
Column Dimensions 150-250 mm length, 4.6 mm ID 50-100 mm length, 2.1 mm ID nih.govrsc.org
Flow Rate 1.0 - 2.0 mL/min 0.2 - 0.6 mL/min nih.govrsc.org
System Pressure < 6,000 psi > 10,000 psi nih.gov
Analysis Time Longer (e.g., 10-30 min) Shorter (e.g., < 10 min) rsc.org
Solvent Consumption Higher Lower nih.gov

| Resolution | Good | Excellent nih.gov |

Mass Spectrometry-Based Detection and Quantification for this compound

Mass spectrometry (MS) offers exceptional sensitivity and selectivity, making it the preferred method for detecting and quantifying low-abundance molecules like this compound. rsc.org When preceded by liquid chromatography (LC) for chemical separation, the resulting LC-MS platforms provide a powerful tool for analyzing complex mixtures. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org For the analysis of this compound and other polar thiamine-related compounds, reverse-phase chromatography is often employed. The separation is typically achieved using a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (like water with a formic acid additive to improve ionization) and an organic component (such as acetonitrile or methanol). nih.govnih.gov This setup allows for the separation of this compound from its parent compound, thiamine, and other metabolites before introduction into the mass spectrometer. nih.gov

The mass spectrometer then ionizes the separated molecules and separates them based on their mass-to-charge ratio (m/z), allowing for highly selective detection. rsc.org Electrospray ionization (ESI) is a common ionization technique for this class of compounds due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion for detection.

For enhanced selectivity and sensitivity, particularly for trace analysis in complex biological samples, tandem mass spectrometry (LC-MS/MS or LC-MS²) is the method of choice. agilent.comgcms.cz This technique involves two stages of mass analysis. In the first stage, the precursor ion (the molecular ion of this compound) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. nih.gov

This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly specific because it monitors a unique precursor-to-product ion transition for the target analyte. nih.gov This specificity allows for the accurate quantification of this compound even at very low concentrations, minimizing interference from other components in the matrix. nih.gov Furthermore, the fragmentation pattern produced during MS/MS serves as a structural fingerprint, which can be used for the unambiguous identification and structural elucidation of the compound. nih.gov A comprehensive LC-MS/MS method has been developed for the simultaneous quantification of thiamine and its precursors and derivatives, including this compound, in plant tissues like Arabidopsis thaliana. nih.gov

Table 1: Example LC-MS/MS Parameters for Thiamine Pathway Analysis, Applicable to this compound
ParameterCondition
Chromatography System UHPLC System
Column Reverse-phase C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, often with an error of less than 5 parts per million (ppm). nih.gov This capability is invaluable in metabolomics research, where the goal is to identify and quantify a wide range of metabolites in a biological sample. nih.gov

When analyzing this compound in an untargeted or targeted metabolomics study, HRMS can determine the elemental composition of the molecule from its exact mass. agilent.com This high mass accuracy significantly increases the confidence in metabolite identification, helping to distinguish this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov The combination of liquid chromatography for separation, accurate mass measurement for formula determination, and MS/MS fragmentation patterns for structural confirmation provides a robust workflow for studying this compound's role in metabolic pathways. nih.govagilent.com

Microbiological and Biotechnological Dimensions of Desmethylthiamine

Microbial Biosynthesis of Desmethylthiamine and Related Compounds

Microorganisms are central to the synthesis of thiamine (B1217682) and its related compounds. The canonical thiamine biosynthesis pathway involves the assembly of two key precursor molecules: a pyrimidine (B1678525) moiety and a thiazole (B1198619) moiety, which are then condensed to form thiamine. The pyrimidine precursor is typically 4-amino-5-aminomethyl-2-methylpyrimidine (or its phosphorylated derivative), and the thiazole precursor is 4-methyl-5-(β-hydroxyethyl)thiazole. While this compound is not a direct intermediate in the primary de novo thiamine synthesis pathway in most well-studied organisms, it may arise as a metabolite through enzymatic modification or degradation of thiamine, or it could be a product of alternative biosynthetic routes or specific microbial strains. Research into microbial thiamine biosynthesis has identified numerous enzymes responsible for constructing these precursors and linking them. Key enzymes include ThiC, which catalyzes the formation of the pyrimidine ring, and ThiG, involved in the synthesis of the thiazole ring. Other enzymes like ThiE facilitate the condensation of these moieties, while ThiF and ThiH are involved in subsequent modifications, such as adenylation and reduction. Organisms such as Escherichia coli, Bacillus subtilis, and various yeasts like Saccharomyces cerevisiae are known producers of thiamine, with their pathways being extensively studied.

Table 1: Key Enzymes in Microbial Thiamine Biosynthesis

EnzymeGene (Example)Primary FunctionOrganism (Example)
ThiCthiCCatalyzes the formation of the pyrimidine ring precursor.E. coli
ThiEthiECondenses the pyrimidine and thiazole moieties to form thiamine.E. coli
ThiGthiGSynthesizes the thiazole ring precursor.E. coli
ThiHthiHInvolved in the reduction of the pyrimidine precursor.E. coli
ThiFthiFAdenylates the pyrimidine precursor for condensation.E. coli

Metabolic Engineering Strategies for Enhanced Production of Thiamine Precursors in Microorganisms

Metabolic engineering offers powerful tools to enhance the production of thiamine and its precursors in microbial hosts, aiming for higher yields and efficiency.

Strain development often involves identifying and modifying microbial hosts to increase the flux through the thiamine biosynthesis pathway. This can include selecting naturally high-producing strains or genetically engineering existing ones. Strategies involve overexpressing genes encoding rate-limiting enzymes in the pathway, such as thiC or thiE, or enhancing the supply of upstream metabolic building blocks like phosphoribosyl pyrophosphate (PRPP). Furthermore, blocking competing pathways or genes responsible for thiamine degradation (e.g., tenA and tenB in E. coli) can lead to significant accumulation of thiamine or its precursors. Fermentation optimization is equally critical, involving the fine-tuning of culture conditions. This includes optimizing media composition by adjusting carbon sources, nitrogen sources, and the availability of essential cofactors. Parameters such as pH, temperature, dissolved oxygen levels, and the implementation of fed-batch or continuous fermentation strategies are meticulously controlled to maximize microbial growth and product formation.

Table 2: Metabolic Engineering Approaches for Thiamine Precursor Enhancement

Engineered Strain (Example)Key Genetic Modification(s)Target ProductYield Improvement (Fold)
E. coli ΔtenA ΔtenBDeletion of thiamine degradation genes.Thiamine~1.5-2.0
E. coli PthiC::PtrcOverexpression of thiC using a strong promoter.Pyrimidine moiety~2.0-3.0
Bacillus subtilisCo-overexpression of thiC, thiE, thiG.Thiamine~3.0-4.0
Saccharomyces cerevisiaeHeterologous expression of pyrimidine synthesis genes; flux balancing.Pyrimidine moiety~1.8-2.5

Genetic manipulation of microbial thiamine pathways serves not only for production enhancement but also for fundamental research. By altering specific genes, researchers can elucidate pathway regulation, identify critical bottlenecks, and understand the functional roles of individual enzymes. For instance, targeted gene knockouts can reveal essential genes, while gene overexpression studies can highlight rate-limiting steps. The introduction of reporter genes fused to pathway promoters allows for the monitoring of gene expression and pathway activity. Furthermore, the creation of auxotrophic mutants or strains with altered thiamine metabolism can be instrumental in studying thiamine's role in cellular physiology and its interactions with other metabolic networks. These engineered systems provide valuable platforms for exploring novel synthetic biology applications and understanding the evolutionary pressures that shaped thiamine biosynthesis.

This compound's Influence on Microbial Community Dynamics and Ecological Interactions

Thiamine and its related compounds can significantly influence the structure and function of microbial communities through various ecological mechanisms.

Microbial communities are often characterized by complex metabolic interdependencies, including the exchange of essential nutrients like thiamine. Many microorganisms are auxotrophic for thiamine, meaning they cannot synthesize it and rely on external sources. This creates opportunities for cross-feeding interactions, where one species synthesizes and excretes thiamine or its precursors, which are then utilized by neighboring auxotrophic species. Such exchanges can foster mutualistic relationships, stabilizing community structure and function. For example, certain lactic acid bacteria and bifidobacteria in the gut microbiome engage in such metabolic exchanges. If this compound or other analogs are produced and secreted, they could also participate in these metabolic networks, potentially serving as alternative nutrient sources or signaling molecules for specific microbial populations, thereby influencing community composition and resilience.

Table 3: Microbial Interactions Mediated by Thiamine Exchange

Organism AOrganism BThiamine Compound ExchangedInteraction TypeEcological Outcome
Lactobacillus spp.Bifidobacterium spp.Thiamine, PrecursorsCross-feedingMutualistic symbiosis in gastrointestinal environments.
Saccharomyces cerevisiaePseudomonas spp.ThiamineSecretion/UptakeCommunity structure influenced by thiamine availability and cycling.
Escherichia coli (wild-type)E. coli auxotrophThiaminePublic Good ProvisionSupport for auxotrophic populations within a shared environment.

The ability to synthesize or efficiently utilize thiamine provides a significant evolutionary advantage, particularly in environments where thiamine availability is limited. Microorganisms that can independently produce thiamine are less dependent on fluctuating external nutrient levels and can colonize a wider range of ecological niches. Conversely, strains that have lost the ability to synthesize thiamine but possess efficient uptake mechanisms can thrive in environments rich in this vitamin, potentially by reallocating metabolic resources to other growth-promoting pathways. Over evolutionary timescales, variations in thiamine biosynthesis genes, regulatory elements, and transporter systems can lead to distinct metabolic strategies and niche specialization within microbial consortia. The capacity to metabolize or respond to thiamine analogs like this compound could also represent an adaptive trait, allowing microbes to exploit diverse nutrient sources or adapt to changing environmental conditions, thereby driving evolutionary diversification.

Table 4: Evolutionary Adaptations Related to Thiamine Metabolism

Microbial SystemEnvironmental ConditionAdaptation MechanismSelective Advantage
Bacillus spp.Thiamine-limited soilEnhanced expression of thiamine biosynthesis genes (thi operon).Ability to thrive in low-thiamine environments, outcompeting auxotrophic microbes.
Gut MicrobiotaHigh thiamine availabilityLoss of thi (B1664050) genes, reliance on exogenous thiamine; efficient thiamine transporters.Reduced metabolic burden, redirection of resources to other growth-promoting pathways.
Pseudomonas spp.Diverse environmental nichesDevelopment of novel thiamine utilization pathways or regulatory mechanisms.Adaptation to varying thiamine concentrations and niche specialization.

Compound List:

this compound

Thiamine (Vitamin B1)

4-amino-5-aminomethyl-2-methylpyrimidine

4-methyl-5-(β-hydroxyethyl)thiazole

Phosphoribosyl pyrophosphate (PRPP)

Comparative Biochemical and Evolutionary Analysis of Desmethylthiamine Pathways

Cross-Species Variability in Thiamine (B1217682) Biosynthesis and Metabolism

The fundamental pathways for thiamine biosynthesis exhibit significant divergence across the three domains of life: Bacteria, Archaea, and Eukarya (including plants and fungi). These variations reflect distinct evolutionary trajectories and adaptations in how organisms acquire or synthesize this essential cofactor.

Distinct Pathways in Plants, Fungi, and Bacteria

The synthesis of the pyrimidine (B1678525) and thiazole (B1198619) moieties of thiamine follows markedly different enzymatic routes depending on the organismal group.

Plants and Green Algae: These organisms generally employ a hybrid strategy. For the pyrimidine moiety, they utilize a pathway similar to bacteria, starting from 5-aminoimidazole ribonucleotide (AIR) and catalyzed by the enzyme phosphomethylpyrimidine synthase (THIC) frontiersin.orgpnas.orgoup.comnih.gov. However, for the thiazole moiety, plants and green algae adopt a route analogous to fungi, using NAD+, glycine (B1666218), and a sulfur atom from a cysteine residue within the enzyme itself, catalyzed by thiamine thiazole synthase (THI1 or THI4) oup.comnih.gov. Plants often utilize a bifunctional enzyme that catalyzes both the phosphorylation of HMP-P and the formation of thiamine monophosphate (ThMP) researchgate.net.

Fungi: Fungi exhibit a distinct pathway for pyrimidine synthesis, particularly under aerobic conditions. Instead of utilizing AIR, they synthesize the pyrimidine precursor from pyridoxal-5-phosphate (PLP) and histidine, mediated by the THI5/NMT1 enzyme family nih.govuga.edu. The thiazole synthesis pathway in fungi also differs from that in bacteria, often involving THI1/THI4 oup.comnih.gov. Fungi can also supplement their thiamine needs through uptake via specific transporters, such as Thi7p mdpi.com.

Bacteria: Bacteria possess a more complex, multi-step enzymatic machinery for both moieties. The thiazole ring is synthesized through a pathway involving several enzymes, including ThiF, ThiS, ThiG, and ThiO oup.com. The pyrimidine moiety is synthesized from AIR via THIC, similar to plants frontiersin.orgpnas.orgoup.comnih.gov. Bacteria also employ salvage pathways to utilize exogenous thiamine or its precursors nih.gov. Notably, the emergence of thiamine biosynthesis in bacteria is strongly linked to their adaptation to aerobic respiration, coinciding with the "Great Oxygenation Event" oup.comresearchgate.net.

Archaea: Archaea share some similarities with bacteria, utilizing analogous enzymes for key steps, such as thiamine phosphate (B84403) synthases (ThiE in bacteria, ThiN in archaea) asm.org. Furthermore, specific transcriptional regulators, like ThiR, play a role in controlling thiamine biosynthesis and transport genes across various archaeal lineages asm.orgnih.gov.

Enzymatic Homologies and Divergences Across Biological Domains

The enzymes involved in thiamine biosynthesis show both conserved features and significant divergences across life forms.

THIC (Pyrimidine Synthesis): This enzyme, responsible for converting AIR into the pyrimidine precursor, is largely conserved in bacteria, plants, and green algae frontiersin.orgpnas.orgoup.comnih.gov.

THI1/THI4 (Thiazole Synthesis): While bacteria utilize a multi-enzyme complex for thiazole synthesis, eukaryotes like plants and fungi employ THI1 or THI4, which catalyze the formation of the thiazole ring in a more direct manner, often from NAD+ and glycine oup.comnih.gov. THI1/THI4 homologs are found in plants, fungi, and some archaea, indicating a shared evolutionary origin for this specific thiazole synthesis mechanism in these groups oup.com. THI4 is characterized as a "suicide enzyme," meaning it is consumed during the reaction nih.gov.

THI5/NMT1 (Fungal Pyrimidine Synthesis): This enzyme family is specific to fungi and diverges significantly from the bacterial/plant pyrimidine synthesis pathway, utilizing different precursors nih.govuga.edu.

Coupling and Activation: The enzymes responsible for coupling the pyrimidine and thiazole moieties (e.g., ThiE in bacteria) and for phosphorylating ThMP to the active TPP form (e.g., ThiL, ThiN) also show domain-specific variations nih.govasm.org.

Regulation: Regulatory mechanisms also differ. Bacteria, fungi, plants, and green algae commonly employ TPP-responsive riboswitches to control gene expression in the thiamine biosynthesis pathway oup.compnas.org. In contrast, yeast generally lacks these riboswitches, and archaea utilize specific transcriptional regulators like ThiR asm.orgnih.govpnas.org.

Table 1: Comparison of Thiamine Biosynthesis Pathways Across Biological Domains

FeatureBacteriaPlants / Green AlgaeFungi
Pyrimidine Precursor 5-aminoimidazole ribonucleotide (AIR)5-aminoimidazole ribonucleotide (AIR)Pyridoxal-5-phosphate (PLP) + Histidine (aerobic)
Pyrimidine Enzyme THICTHICTHI5/NMT1
Thiazole Precursors Complex precursors (e.g., iminoglycine, pyruvate (B1213749), cysteine)NAD+, Glycine, CysteineNAD+, Glycine, Cysteine
Thiazole Enzyme ThiF, ThiS, ThiG, ThiO complexTHI1/THI4THI1/THI4
Coupling Enzyme ThiEBifunctional enzyme (HMP-P phosphorylation & TMP formation)Implied coupling enzyme, pathway details less elucidated in searches
Activation Enzyme ThiL (ThMP to TPP), ThiN (Thiamine to TPP)Not explicitly detailed in searchesNot explicitly detailed in searches
Regulation TPP riboswitchesTPP riboswitches (less common in higher plants)TPP riboswitches

Phylogenetic Conservation and Functional Redundancy in Thiamine-Related Enzymes

The core enzymatic machinery for thiamine biosynthesis exhibits a degree of phylogenetic conservation, particularly for essential steps. However, evolutionary processes such as gene duplication and divergence have also led to variations and potential functional redundancy.

The THI1 gene, encoding the thiazole synthase, is found across plants, fungi, and some archaea, indicating its ancient origin and conservation oup.combiorxiv.org. In grasses (Poaceae), an ancestral duplication of THI1 has resulted in multiple gene copies in species like sugarcane, suggesting potential for functional diversification or redundancy nih.gov. Similarly, within fungi, the THI5 gene family can contain multiple orthologs, where the loss of all copies is required to induce thiamine auxotrophy, pointing to functional redundancy within this group uga.edu.

While the fundamental pathway components are conserved, the specific enzymes and their regulatory mechanisms have evolved differently. For instance, the presence of TPP riboswitches is widespread in bacteria, fungi, and lower plants, but their retention in higher plants is less consistent, and they are absent in yeast oup.compnas.org. Archaea have evolved their own regulatory systems, such as the ThiR regulators asm.orgnih.gov. This variation in regulatory elements and enzyme families highlights the adaptive evolution of thiamine metabolism across diverse lineages. Eukaryotes, in general, tend to expand metabolic networks through increased functional redundancy, a strategy that may also apply to thiamine metabolism oup.com.

Table 2: Distribution of Key Thiamine Biosynthesis Enzymes Across Domains

Enzyme(s)Primary FunctionBacteriaPlantsFungiArchaea
THICPyrimidine synthesisYesYesNoNo
THI1/THI4Thiazole synthesisNoYesYesYes (homologs)
THI5/NMT1Pyrimidine synthesisNoNoYesNo
ThiEThiazole/Pyrimidine couplingYesNoNoNo
ThiNThiamine pyrophosphokinaseYesNoNoNo
ThiLThiamine phosphate kinaseYesNoNoYes
ThiRTranscriptional regulatorNoNoNoYes

Note: "Yes" indicates the presence or a functionally analogous role in the specified domain. "No" indicates absence or a different mechanism.

Adaptive Significance of Thiamine Metabolism Evolution in Diverse Organisms

The evolutionary pathways and variations in thiamine metabolism are intrinsically linked to adaptive strategies that enable organisms to thrive in different environments and ecological niches.

Bacterial Adaptation: The development of thiamine biosynthesis pathways in bacteria is strongly associated with their transition to aerobic lifestyles. This adaptation likely provided a metabolic advantage during the "Great Oxygenation Event," supporting aerobic respiration oup.comresearchgate.net. Furthermore, thiamine-mediated metabolic interactions within bacterial communities are crucial for community assembly and diversity, serving as an environmental adaptation strategy oup.comresearchgate.net.

Animal Strategy: Animals have largely lost the capacity for de novo thiamine synthesis, an evolutionary adaptation likely driven by the high energetic and resource cost of this pathway. By relying on dietary sources, animals conserve energy and resources for other metabolic functions nih.gov. The ready availability of thiamine in diverse food sources facilitated this transition, coupled with genetic changes that reflect this dependence nih.gov.

Plant and Fungal Strategies: For plants, thiamine biosynthesis is metabolically expensive, prompting the evolution of sophisticated regulatory mechanisms, including transcription factors and riboswitches, to fine-tune production based on metabolic demands and environmental cues oup.comnih.govresearchgate.net. In some plant-pathogenic fungi, thiamine biosynthesis is essential for virulence, making it a potential target for agricultural fungicides mdpi.com.

Metabolic Interdependence and Co-evolution: The ability of some organisms to synthesize thiamine or its precursors, while others are auxotrophic (requiring exogenous supply), fosters complex metabolic interactions and interdependencies within microbial communities. The exchange of thiamine and its intermediates can shape community structure and drive co-evolutionary processes, such as competition and mutualism asm.orgfrontiersin.org. The varying auxotrophy levels across different phytoplankton phyla, for example, highlight diverse dependencies on external thiamine sources oup.com.

Compound Name List:

Thiamine (Vitamin B1)

Thiamine Pyrophosphate (TPP)

Thiamine Monophosphate (ThMP)

5-aminoimidazole ribonucleotide (AIR)

4-amino-2-methyl-5-hydroxymethylpyrimidine phosphate (HMP-P)

4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP)

4-methyl-5-(2-phosphooxyethyl)thiazole (HET-P)

Hydroxyethylthiazole (HET)

Pyridoxal-5-phosphate (PLP)

Thiamine pyrophosphokinase (TPK)

Thiamine thiazole synthase (THI1/THI4)

Phosphomethylpyrimidine synthase (THIC)

THI5/NMT1

ThiE

ThiN

ThiL

ThiR

Synthetic Chemistry Approaches to Desmethylthiamine and Its Analogues for Research Applications

Chemical Synthesis of Desmethylthiamine for Academic Research Standards

The synthesis of this compound for academic research typically involves modifications of established thiamine (B1217682) synthesis routes. These methods aim to produce the compound with high purity suitable for analytical and experimental purposes. This compound is chemically characterized as 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide hydrobromide or its chloride hydrochloride salt synzeal.comsynzeal.com. The synthesis often focuses on constructing the pyrimidine (B1678525) and thiazole (B1198619) rings and linking them, with the absence of the methyl group on the pyrimidine ring distinguishing it from thiamine. These synthetic pathways are crucial for providing reference standards for impurity profiling and analytical method development in pharmaceutical research synzeal.comsynzeal.com.

Design and Synthesis of Thiamine Analogues with Modified Biological Properties for Research Probes

The design and synthesis of thiamine analogues are central to their utility as research probes. These analogues are engineered to possess altered biological properties, such as modified substrate specificities, enhanced stability, or selective inhibitory activities against specific ThDP-dependent enzymes. For instance, researchers have synthesized thiamine pyrophosphate (TPP) analogues featuring neutral aromatic rings in place of TPP's positively charged thiazolium ring to study structure-activity relationships of enzyme inhibitors cam.ac.uk. Such analogues can serve as tools to investigate the roles of TPP-dependent enzymes and their pathways within biological systems. Furthermore, modifications to the central ring or tail substituents of thiamine have been explored to achieve selectivity towards particular enzymes or to improve membrane permeability for cellular studies cam.ac.ukrsc.org.

Enzyme-Catalyzed Synthesis of this compound Intermediates

Enzyme-catalyzed synthesis offers highly selective and efficient routes for producing complex molecules, including intermediates relevant to this compound and other thiamine analogues. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are particularly adept at catalyzing carbon-carbon bond formation and breaking reactions, which are fundamental to many biosynthetic pathways bioengineer.orgnih.govrsc.org.

Application of Thiamine Diphosphate-Dependent Enzymes in Stereoselective Synthesis

ThDP-dependent enzymes are widely recognized for their ability to catalyze stereoselective reactions, such as acyloin condensations, leading to chiral α-hydroxyketones nih.govrsc.orgnih.gov. These enzymes, including decarboxylases and transketolases, utilize the ThDP cofactor to activate substrates and facilitate the formation of new carbon-carbon bonds with high stereocontrol nih.govresearchgate.net. By engineering these enzymes or selecting specific variants, researchers can access enantiomerically pure building blocks that can then be utilized in the synthesis of more complex molecules, potentially including intermediates for this compound or its analogues nih.govresearchgate.netgoogle.com. For example, pyruvate (B1213749) decarboxylase (PDC) and benzoylformate decarboxylase (BFD) are known ThDP-dependent enzymes capable of stereoselective carboligation nih.govgoogle.com.

Biocatalytic Strategies for Complex Carbon-Carbon Bond Formation

Biocatalysis, leveraging enzymes for chemical transformations, provides powerful strategies for complex carbon-carbon bond formation, a critical step in the synthesis of many organic molecules, including potential this compound precursors bioengineer.orgnih.govnih.gov. ThDP-dependent enzymes are at the forefront of these strategies, enabling reactions like acyloin condensations and carboligation with remarkable chemo-, regio-, and stereoselectivity bioengineer.orgnih.govrsc.org. Recent advances have focused on identifying and engineering new ThDP-dependent synthases, such as CsmA and BbmA, which catalyze carbon-carbon coupling reactions between β-keto acids, offering tailored applications based on substrate preference bioengineer.org. These biocatalytic approaches align with the principles of green chemistry by offering milder reaction conditions and reducing the need for harsh chemical reagents bioengineer.org.

Novel Synthetic Route Development for this compound and Related Scaffolds

The development of novel synthetic routes is ongoing to improve access to this compound and related scaffolds for research. This includes exploring new chemical methodologies and optimizing existing ones to enhance efficiency, yield, and structural diversity. "Scaffold hopping," a strategy in medicinal chemistry, involves creating novel core structures based on known active compounds, which can be applied to thiamine derivatives to discover new chemical entities with potential biological activities nih.govlifechemicals.com. Research into gold(I)-catalyzed cyclization reactions, for instance, has been used to synthesize furan-based analogues of thiamine pyrophosphate, demonstrating efficient routes to modified thiamine scaffolds d-nb.info. These efforts aim to provide researchers with a broader toolkit of thiamine-related compounds for investigating biological processes and developing new therapeutic agents.

Compound List

this compound (2'-Nor Thiamine)

Thiamine (Vitamin B1)

Thiamine Diphosphate (ThDP, TPP)

Thiamine Monophosphate (ThMP)

Thiamine Triphosphate (ThTP)

Adenosine Thiamine Triphosphate (AThTP)

Pyrithiamine (B133093)

Oxythiamine (B85929)

Metronidazole

Pyruvate

Benzaldehyde

2-Ketoacids

α-Ketoacids

β-Ketoacids

Acetaldehyde

Ethanol

Pyruvate dehydrogenase E1 subunit (EcPDH E1)

Benzoylformate decarboxylase (BFD)

Pyruvate decarboxylase (PDC)

Transketolase (TK)

CsmA

BbmA

Norcoclaurine synthase

Strictosidine synthase

PigD

CarB

Tyrosine phenol (B47542) lyase

Halohydrin dehalogenase

Diels-Alderase

Threonine aldolase (B8822740) (LTA)

Rhamnulose-1-phosphate aldolase (RhuA)

Hydroxynitrile lyase

Amiloride

Dimethylamiloride

Ampakine compound LCX001

Indole

Thiophene

Pyrimidine

Furan

Triazole

Amylosaccharide

Hexose

Pentose (B10789219) Phosphate (B84403) Pathway intermediates

Glycine (B1666218)

Histidine

Cysteine

D-pentulose-5-phosphate

D-ribulose-5-phosphate

D-xylulose-5-phosphate

NAD+

ADP

AMP

ATP

NADH

Coenzyme A (CoA)

Ferredoxin

Ammonium

Urea

Thiourea

Guanidine

Sodium ethoxide

N-methyl-4-aminopyrimidine-5-methanol

4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate

5-(2-hydroxyethyl)-4-methylthiazole phosphate

5-(2-hydroxyethyl)-4-methylthiazole

4-amino-5-bromomethyl-2-methylpyrimidine (B1594988) hydrobromide

2-(Boc-amino)ethanethiol

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid

Glutaric anhydride (B1165640)

Iodomethane

Sodium thiosulfate (B1220275) pentahydrate

NaOH

DCC

DMAP

DMF

POCl3

TMSBr

EDC·HCl

HOBt

TEA

NBS

K2CO3

HCl

NaClO4

CH3CN

DCM

DMSO-d6

Ascorbic acid

ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid))

Cytochrome c peroxidase

HIV-1 TAR RNA

Androgen Receptor

Molecular Mechanisms and Cellular Functions of Desmethylthiamine Non Human Organisms

Elucidation of Desmethylthiamine's Intracellular Roles in Non-Human Models (e.g., plant stress responses, microbial growth)

The compound commonly referred to as this compound is structurally analogous to thiamine (B1217682) but lacks the methyl group at the C2 position of the pyrimidine (B1678525) ring. This molecule is formed when 4-amino-5-hydroxymethylpyrimidine is incorporated into the thiamine structure instead of the usual methylated precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). nih.gov Research in non-human organisms, particularly microorganisms, has shed light on the intracellular functions of this thiamine analog.

In microbial systems such as Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae, it has been demonstrated that 4-amino-5-hydroxymethylpyrimidine can be readily incorporated into a thiamine-like molecule. nih.gov This indicates that the cellular machinery responsible for thiamine synthesis can utilize this demethylated precursor. Crucially, the resulting "desmethylated thiamine" is capable of supporting the growth of E. coli at a rate and yield comparable to that of standard thiamine. nih.gov This suggests that this compound can effectively fulfill the essential intracellular roles of thiamine in these microorganisms.

The ability of this compound to substitute for thiamine in supporting microbial growth implies that it can be converted into the active coenzyme form, this compound pyrophosphate, which then participates in vital metabolic pathways. Thiamine pyrophosphate is a critical coenzyme for several enzymes involved in carbohydrate and amino acid metabolism. oregonstate.edunih.gov

While direct studies on the role of this compound in plant stress responses are limited, inferences can be drawn from the well-established role of thiamine in these processes. Thiamine is known to be involved in plant responses to both biotic and abiotic stress. Given that this compound appears to be a functional analog of thiamine in microorganisms, it is plausible that it could play a similar protective role in plants, provided that the plant's metabolic pathways can utilize it to form a functional coenzyme.

The following table summarizes the key findings regarding the intracellular roles of this compound in non-human organisms:

Organism ModelIntracellular Role of this compound (from 4-amino-5-hydroxymethylpyrimidine)Reference
Escherichia coli- Incorporated into a thiamine analog. - Functionally substitutes for thiamine in supporting growth. nih.gov
Bacillus subtilis- Incorporated into a thiamine analog. nih.gov
Saccharomyces cerevisiae- Incorporated into a thiamine analog. nih.gov

Interactions of this compound with Cellular Macromolecules and Signaling Pathways

The functional equivalence of this compound to thiamine in supporting microbial growth strongly suggests that it interacts with the same cellular macromolecules, primarily enzymes that require thiamine pyrophosphate (TPP) as a cofactor. nih.gov Once converted to its pyrophosphorylated form, this compound pyrophosphate can bind to the apoenzymes of these TPP-dependent enzymes, enabling their catalytic activity.

Key TPP-dependent enzymes are central to cellular metabolism and are found in a wide range of non-human organisms. These include:

Pyruvate (B1213749) dehydrogenase complex (PDC): This complex catalyzes the conversion of pyruvate to acetyl-CoA, a critical link between glycolysis and the citric acid cycle. nih.gov

α-Ketoglutarate dehydrogenase complex (KGDH): A key enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA. oregonstate.edu

Transketolase (TKT): An essential enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for the synthesis of nucleotides and certain amino acids. nih.gov

Branched-chain α-ketoacid dehydrogenase complex (BCKDH): Involved in the metabolism of branched-chain amino acids. oregonstate.edu

The ability of this compound to support normal growth in E. coli indicates that its pyrophosphate derivative can effectively serve as a coenzyme for these and other essential enzymes. nih.gov The interaction between this compound pyrophosphate and these apoenzymes would involve binding at the active site, facilitating the biochemical reactions catalyzed by these enzymes.

The table below outlines the key cellular macromolecules that this compound, in its pyrophosphorylated form, is presumed to interact with based on its functional similarity to thiamine.

Cellular Macromolecule (Enzyme)Metabolic PathwayFunction of Thiamine Pyrophosphate (and by inference, this compound Pyrophosphate)
Pyruvate dehydrogenase complex (PDC)Carbohydrate MetabolismCoenzyme for the decarboxylation of pyruvate to form acetyl-CoA.
α-Ketoglutarate dehydrogenase complex (KGDH)Citric Acid CycleCoenzyme for the oxidative decarboxylation of α-ketoglutarate.
Transketolase (TKT)Pentose Phosphate PathwayCoenzyme for the transfer of two-carbon units in the synthesis of pentose sugars.
Branched-chain α-ketoacid dehydrogenase complex (BCKDH)Amino Acid MetabolismCoenzyme for the decarboxylation of branched-chain α-keto acids.

Metabolic Impact of this compound Beyond its Direct Contribution to Thiamine Synthesis

The metabolic impact of this compound primarily stems from its ability to function as a thiamine analog. The incorporation of 4-amino-5-hydroxymethylpyrimidine into the thiamine biosynthesis pathway effectively bypasses the need for the methylated pyrimidine precursor, HMP. nih.gov This has several metabolic implications.

Firstly, in organisms that can utilize 4-amino-5-hydroxymethylpyrimidine, its presence can rescue growth in the absence of de novo HMP synthesis or exogenous thiamine. nih.gov This demonstrates a significant metabolic impact, as it allows for the continued function of central metabolic pathways that are dependent on TPP.

Secondly, the fact that this compound supports a normal growth rate in E. coli suggests that the absence of the methyl group on the pyrimidine ring does not significantly impair the function of TPP-dependent enzymes. nih.gov This implies that the methyl group is not essential for the catalytic activity of these enzymes in this organism.

The metabolic consequence of utilizing this compound is, therefore, largely the maintenance of normal metabolic function. The organism's metabolism, particularly carbohydrate and amino acid metabolism, proceeds as it would with standard thiamine.

The following table summarizes the metabolic impact of this compound in non-human organisms.

Metabolic AspectImpact of this compoundReference
Microbial GrowthSupports growth of E. coli at a rate and yield comparable to thiamine. nih.gov
Central Carbon MetabolismEnables the function of TPP-dependent enzymes in glycolysis, the citric acid cycle, and the pentose phosphate pathway. nih.govoregonstate.edunih.gov
Thiamine BiosynthesisCan be formed from the precursor 4-amino-5-hydroxymethylpyrimidine, bypassing the need for the methylated pyrimidine moiety. nih.gov

Q & A

Q. What established synthesis protocols exist for Desmethylthiamine, and how can reaction conditions be optimized for higher yield?

To synthesize this compound, researchers typically start with thiamine derivatives and employ demethylation reactions using agents like hydrogen iodide or enzymatic methods. Optimization involves systematically varying parameters such as temperature (40–80°C), solvent polarity (e.g., aqueous vs. organic phases), and catalyst concentration. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For reproducibility, document all deviations from published protocols, including purification steps (e.g., recrystallization solvents) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the absence of methyl groups at specific positions. Pair this with mass spectrometry (MS) to verify molecular weight and detect impurities. For quantitative purity analysis, use UV-Vis spectrophotometry calibrated against certified reference standards. Ensure all instruments are validated using internal controls (e.g., USP-grade thiamine) and report detection limits .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacokinetic data for this compound across experimental models?

Discrepancies often arise from interspecies metabolic differences or variations in administration routes (oral vs. intravenous). To resolve these:

  • Conduct in vitro metabolic assays using liver microsomes from multiple species (human, rat, mouse).
  • Compare bioavailability using stable isotope-labeled this compound in crossover studies.
  • Apply pharmacokinetic modeling (e.g., compartmental analysis) to isolate variables like absorption rate constants. Cross-validate findings with independent assays (e.g., LC-MS/MS) .

Q. What in silico strategies can predict this compound’s metabolic pathways when empirical data is limited?

Leverage quantum mechanics/molecular mechanics (QM/MM) simulations to model enzyme-substrate interactions, focusing on cytochrome P450 isoforms. Use databases like PubChem and KEGG to identify analogous thiamine derivatives and extrapolate metabolic fates. Validate predictions with in vitro hepatocyte assays and high-resolution mass spectrometry (HRMS) to detect predicted metabolites .

Q. How can researchers design stability studies to evaluate this compound’s degradation under varying storage conditions?

  • Accelerated stability testing : Expose samples to elevated temperatures (40°C, 75% RH) and analyze degradation products via HPLC-DAD.
  • Light sensitivity : Use ICH Q1B guidelines to test photostability under UV/visible light.
  • pH-dependent stability : Conduct kinetic studies in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions. Report degradation kinetics (e.g., Arrhenius plots) and identify major degradation products using MS/MS .

Q. What cross-disciplinary approaches enhance understanding of this compound’s mechanism of action in neurological systems?

  • Combine electrophysiology (patch-clamp) with fluorescence imaging to assess its impact on neuronal ion channels.
  • Use CRISPR-Cas9-modified cell lines to knock out thiamine transporters and measure this compound uptake via radiolabeled assays.
  • Integrate transcriptomic data (RNA-seq) to identify downstream genes regulated by this compound in neural tissues .

Methodological Considerations

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data, chromatograms, and computational models in repositories like Zenodo or ChemRxiv .
  • Conflict Resolution in Data : Apply Bland-Altman analysis for method comparisons and use meta-analysis tools (e.g., RevMan) to reconcile disparate results across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.